molecular formula C16H16BrNO4 B268253 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide

货号 B268253
分子量: 366.21 g/mol
InChI 键: PJDMAKNUGRKCOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.

作用机制

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide targets the BTK pathway, which plays a critical role in B-cell signaling and survival. BTK is a non-receptor tyrosine kinase that is activated downstream of the B-cell receptor and other cell surface receptors. Upon activation, BTK phosphorylates various downstream targets, leading to the activation of multiple signaling pathways, including the NF-κB pathway. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling. This results in the suppression of B-cell proliferation, survival, and migration, ultimately leading to the induction of apoptosis.
Biochemical and Physiological Effects
5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has been shown to have potent activity against B-cell malignancies, both in vitro and in vivo. In preclinical models, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has demonstrated efficacy in reducing tumor growth and prolonging survival. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of inflammation and immune responses. This suggests that 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide may have potential as a therapeutic agent for autoimmune diseases.

实验室实验的优点和局限性

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has several advantages as a research tool, including its potency, selectivity, and specificity for the BTK pathway. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, there are some limitations to the use of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in lab experiments. For example, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide may have off-target effects on other kinases, which could complicate the interpretation of experimental results. Additionally, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide may not be suitable for all types of experiments, depending on the specific research question being addressed.

未来方向

There are several potential future directions for the research and development of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide. One area of interest is the combination of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide with other therapies, such as chemotherapy, immunotherapy, or targeted agents. This could enhance the anti-tumor activity of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide and reduce the risk of resistance. Another area of interest is the evaluation of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in other types of B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Finally, there is potential for the development of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide as a therapeutic agent for autoimmune diseases, such as multiple sclerosis or Sjögren's syndrome. However, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in these contexts.
Conclusion
In conclusion, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also demonstrated potential as a therapeutic agent for autoimmune diseases. While there are some limitations to the use of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in lab experiments, its potency, selectivity, and specificity make it a valuable research tool. Further studies will be needed to fully evaluate the potential of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in the treatment of cancer and autoimmune diseases.

合成方法

The synthesis of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide involves several steps, starting from the reaction of 5-bromo-2-furoic acid with 2-amino-4-methoxybenzaldehyde to form 5-bromo-N-(2-formyl-4-methoxyphenyl)-2-furamide. This intermediate is then reacted with tetrahydro-2-furanylmethanol in the presence of a base to form 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide. The final compound is obtained after purification and characterization by various analytical techniques.

科学研究应用

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also been evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has demonstrated efficacy in reducing disease activity.

属性

产品名称

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide

分子式

C16H16BrNO4

分子量

366.21 g/mol

IUPAC 名称

5-bromo-N-[2-(oxolan-2-ylmethoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H16BrNO4/c17-15-8-7-14(22-15)16(19)18-12-5-1-2-6-13(12)21-10-11-4-3-9-20-11/h1-2,5-8,11H,3-4,9-10H2,(H,18,19)

InChI 键

PJDMAKNUGRKCOE-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=C(O3)Br

规范 SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=C(O3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。